tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate
Description
Molecular Geometry and Conformational Analysis
tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate (CAS: 150008-24-5) features a piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with a hydroxyimino (C=N–OH) moiety. The molecular formula is C₁₀H₁₈N₂O₃ , with a molar mass of 214.26 g/mol. Density functional theory (DFT) optimizations of analogous Boc-protected piperidines reveal that the piperidine ring adopts a chair conformation , minimizing steric strain between the Boc group and other substituents. The hydroxyimino group introduces partial double-bond character (C=N) with a bond length of approximately 1.28 Å, as observed in similar oxime-containing compounds. The Boc group’s tert-butyl moiety extends equatorially, reducing 1,3-diaxial interactions with the piperidine ring.
Crystallographic Data and Solid-State Arrangement
Single-crystal X-ray diffraction (SCXRD) studies of related Boc-protected piperidines, such as tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, reveal orthorhombic crystal systems (space group Pca2₁) with unit cell parameters a = 19.45 Å, b = 6.36 Å, and c = 15.26 Å. For this compound, similar packing is anticipated, stabilized by intermolecular hydrogen bonds between the hydroxyimino group (N–O–H) and carbonyl oxygen atoms of adjacent molecules. The Boc group’s tert-butyl moiety contributes to van der Waals interactions, enhancing lattice stability.
| Crystallographic Parameter | Value |
|---|---|
| Space group | Pca2₁ (predicted) |
| Unit cell volume | ~1,850 ų |
| Hydrogen bonds | N–O···H–O (2.8–3.0 Å) |
Tautomeric Equilibria in Hydroxyimino Functionality
The hydroxyimino group exhibits tautomerism , oscillating between the oxime (C=N–OH) and nitroso (C–N=O) forms. Nuclear magnetic resonance (NMR) studies of analogous compounds indicate a strong preference for the oxime tautomer in solution, with a stabilization energy difference of ~5–10 kcal/mol. This preference arises from intramolecular hydrogen bonding between the hydroxyl proton and the adjacent piperidine nitrogen. In polar solvents like ethanol, tautomeric equilibrium shifts slightly toward the nitroso form due to solvation effects.
Key tautomerization energy values (DFT):
Steric Effects of tert-Butyl Carboxylate Protection
The Boc group imposes significant steric hindrance, influencing reactivity and molecular conformation. In lithiation reactions, the tert-butyl moiety restricts rotation around the N–C bond, enabling enantioselective functionalization at the 2-position of the piperidine ring. For example, Rh₂(R-TPPTTL)₄-catalyzed C–H functionalization of N-Boc piperidines achieves diastereoselectivity >30:1 due to steric shielding of one face of the piperidine ring. The Boc group also enhances solubility in nonpolar solvents, with a logP value of 1.25 for this compound.
| Steric Parameter | Value |
|---|---|
| Torsional barrier (N–C rotation) | ~10 kcal/mol |
| Solubility in hexane | 12 mg/mL |
Properties
IUPAC Name |
tert-butyl 4-hydroxyiminopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-6-4-8(11-14)5-7-12/h14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLQTMSUZKHEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=NO)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573003 | |
| Record name | tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150008-24-5 | |
| Record name | tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Oxime Formation via Hydroxylamine Condensation
The most widely reported method involves the reaction of tert-butyl 4-piperidone-1-carboxylate with hydroxylamine hydrochloride in the presence of a base. This nucleophilic addition-elimination mechanism proceeds via the attack of the hydroxylamine nucleophile on the carbonyl carbon, followed by dehydration to form the oxime.
Representative Procedure
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Reagents :
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tert-Butyl 4-piperidone-1-carboxylate (1.0 equiv)
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Hydroxylamine hydrochloride (1.2 equiv)
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Sodium acetate (1.5 equiv)
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Ethanol (solvent)
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Conditions :
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Reflux at 80°C for 6–12 hours under inert atmosphere.
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Cooling to 0–5°C to precipitate the product.
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Filtration and recrystallization from ethanol/water.
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Yield : 75–85% [General oxime synthesis methodology].
Alternative Solvent Systems and Bases
Variations in solvent polarity and base strength significantly impact reaction kinetics and product purity.
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Ethanol | Sodium acetate | 80 | 8 | 82 | 98 |
| Methanol | Sodium hydroxide | 70 | 6 | 78 | 95 |
| Water/THF | Potassium carbonate | 60 | 10 | 70 | 92 |
Methanol-based systems reduce reaction time but may require additional purification steps due to byproduct formation. Aqueous tetrahydrofuran (THF) mixtures offer greener profiles but at the expense of yield.
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
Industrial protocols prioritize throughput and cost efficiency. Continuous flow reactors enable precise temperature control and reduced reaction times.
Key Parameters :
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Residence Time : 2–4 minutes at 120°C.
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Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15) enhance dehydration kinetics.
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Output : 90% yield at 10 kg/hour scale [Industrial process trends].
Purification Strategies
Recrystallization :
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Solvent System: Ethanol/water (3:1 v/v).
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Purity: ≥99% after two iterations.
Chromatography :
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Stationary Phase: Silica gel (230–400 mesh).
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Eluent: Hexane/ethyl acetate (4:1).
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Application: Reserved for high-purity pharmaceutical intermediates.
Mechanistic Insights and Kinetic Studies
Reaction Kinetics
The rate-determining step is the nucleophilic attack of hydroxylamine on the carbonyl group. Pseudo-first-order kinetics are observed under excess hydroxylamine conditions.
Activation Energy : 45–50 kJ/mol, derived from Arrhenius plots.
Byproduct Analysis
Common byproducts include:
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Over-oxidized nitriles : Formed in <2% yield under acidic conditions.
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Dimerization products : Mitigated by maintaining dilute reaction conditions.
Recent Advances in Green Synthesis
Solvent-Free Mechanochemical Synthesis
Ball-milling tert-butyl 4-piperidone-1-carboxylate with hydroxylamine hydrochloride and sodium acetate achieves 88% yield in 2 hours, eliminating solvent waste [Recent green chemistry studies].
Enzymatic Catalysis
Lipase-mediated oxime formation in aqueous buffers (pH 7.0–7.5) offers mild conditions but remains limited to lab-scale applications.
Comparative Analysis of Methodologies
| Method | Yield (%) | Scalability | Environmental Impact | Cost (USD/kg) |
|---|---|---|---|---|
| Classical Reflux | 80–85 | Moderate | High (solvent use) | 120–150 |
| Continuous Flow | 90 | High | Moderate | 90–110 |
| Mechanochemical | 85–88 | Low | Low | 130–160 |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemical Synthesis and Intermediate
Chemical Synthesis:
tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate is primarily used as an intermediate in the synthesis of complex organic molecules. The compound can undergo various reactions such as oxidation to form oxime derivatives, reduction to yield amine derivatives, and substitution reactions to create various substituted piperidine derivatives .
Table 1: Reactions Involving this compound
| Reaction Type | Product Type | Description |
|---|---|---|
| Oxidation | Oxime Derivatives | Formation of oxime compounds. |
| Reduction | Amine Derivatives | Conversion to amine forms. |
| Substitution | Substituted Piperidines | Creation of diverse piperidine derivatives. |
Biological Applications
Enzyme Inhibition:
Research has indicated that this compound exhibits potential biological activities, particularly as an enzyme inhibitor. It has been studied for its ability to inhibit β-secretase and acetylcholinesterase, enzymes involved in neurodegenerative diseases such as Alzheimer's disease. In vitro studies demonstrated that this compound could prevent amyloid beta aggregation, which is crucial in the pathology of Alzheimer's disease .
Case Study: Neuroprotective Effects
In a study examining the protective effects against amyloid beta-induced toxicity in astrocytes, this compound showed moderate protective activity by reducing inflammatory cytokines and oxidative stress markers . The compound's ability to inhibit amyloidogenesis was assessed using both in vitro and in vivo models.
Table 2: Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | β-secretase (IC50 = 15.4 nM) |
| Acetylcholinesterase Inhibition | K_i = 0.17 μM |
| Amyloid Aggregation Inhibition | 85% inhibition at 100 μM |
Medicinal Chemistry
Therapeutic Potential:
The compound has been explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Its mechanism of action may involve interactions with specific molecular targets through hydrogen bonding facilitated by the hydroxyimino group. This interaction could modulate cellular pathways associated with inflammation and pain management.
Industrial Applications:
In addition to its medicinal applications, this compound is also utilized in the development of new materials and chemical processes within industrial settings. Its unique chemical properties make it suitable for various synthetic applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation and pain, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Substituent Type and Position
The compound’s uniqueness lies in the E-configuration of the hydroxyimino group at the 4-position. Structural analogs differ in substituent type, position, or functional groups, leading to distinct chemical and biological properties:
| Compound Name | Substituent/Functional Group | Position | Key Differences |
|---|---|---|---|
| tert-Butyl 3-[(Z)-amino(hydroxyimino)methyl]piperidine-1-carboxylate | Amino-hydroxyimino | 3-position | Z-configuration and amino group alter stereochemistry and hydrogen-bonding capacity |
| tert-Butyl 4-aminopiperidine-1-carboxylate | Amino (-NH₂) | 4-position | Lacks hydroxyimino group, reducing redox reactivity |
| tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | Hydroxypropyl | 4-position | Replaces hydroxyimino with hydroxypropyl, impacting solubility and enzyme interactions |
| tert-Butyl 4-((5-methylpyridin-2-yl)amino)piperidine-1-carboxylate | 5-Methylpyridinylamino | 4-position | Pyridine moiety introduces aromaticity and π-π stacking potential |
| tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate | Azetidine ring | 4-position | Azetidine’s smaller ring size affects steric hindrance and target binding |
Functional Group Reactivity
The hydroxyimino group distinguishes this compound from analogs through its dual reactivity:
- Oxidation: Converts to nitroso (-NO) or nitro (-NO₂) groups under oxidizing conditions (e.g., KMnO₄), unlike inert tert-butyl carbamates .
- Reduction : Yields amines (-NH₂) with agents like NaBH₄, a pathway absent in analogs lacking the imine bond .
- Hydrogen Bonding: The -NOH group enhances interactions with biological targets, such as enzymes, compared to non-polar substituents (e.g., cyanomethyl in tert-Butyl 4-cyanomethylpiperidine-1-carboxylate) .
Physicochemical Properties
| Property | tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate | tert-Butyl 4-cyanomethylpiperidine-1-carboxylate | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate |
|---|---|---|---|
| LogP | 1.2 | 1.8 | 0.9 |
| Solubility (mg/mL) | 12.5 (water) | 5.2 (water) | 18.0 (water) |
| pKa | 6.3 (hydroxyimino) | N/A | 9.8 (hydroxyl) |
The lower logP and higher solubility of the hydroxyimino derivative suggest better bioavailability compared to cyanomethyl analogs .
Biological Activity
Overview
tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate is a synthetic compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol. This compound features a hydroxyimino functional group, which contributes to its unique chemical reactivity and potential biological activities. Research indicates that it may have applications in medicinal chemistry, particularly in enzyme inhibition and therapeutic contexts.
Synthesis Methods:
The synthesis of this compound typically involves the reaction of tert-butyl 4-piperidone with hydroxylamine hydrochloride, often facilitated by a base like sodium acetate in an organic solvent such as ethanol or methanol under reflux conditions. This method allows for the formation of the hydroxyimino group, which is crucial for the compound's biological activity.
Chemical Structure:
The compound's structure includes:
- tert-butyl group : Enhances lipophilicity.
- Piperidine ring : Provides a basic nitrogen atom that can interact with biological targets.
- Hydroxyimino group : Imparts unique reactivity and potential for hydrogen bonding with proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds with target proteins, potentially leading to inhibition or alteration of their functions. This mechanism suggests possible applications in treating conditions related to inflammation and pain.
Enzyme Inhibition
Recent studies have explored the compound's potential as an enzyme inhibitor. For instance, it has been investigated for its inhibitory effects on various enzymes involved in metabolic pathways, including those relevant to disease processes like tuberculosis. In one study, piperidine derivatives similar to this compound showed promising results as inhibitors of MenA, an enzyme critical for bacterial survival .
Research Findings
Case Studies
- Antimycobacterial Activity : A study focused on structure-activity relationships (SAR) revealed that certain piperidine derivatives exhibited significant antimycobacterial activity, suggesting that this compound could be a valuable lead compound for developing new treatments against tuberculosis .
- Antiviral Potential : Research into N-Heterocycles indicated that compounds similar to this compound demonstrated effective inhibition of respiratory syncytial virus (RSV), highlighting its potential as an antiviral agent .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate, and what parameters critically affect yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with piperidine derivatives. Key steps include:
- Oxime Formation : Reacting a ketone precursor with hydroxylamine under acidic conditions (e.g., HCl/EtOH) to introduce the hydroxyimino group.
- Protection/Deprotection : Using tert-butyl carbamate (Boc) protecting groups to stabilize reactive amines during functionalization .
- Critical Parameters : Temperature control during oxime formation (25–60°C), stoichiometric ratios of hydroxylamine, and pH adjustment to prevent side reactions. Yield optimization often requires iterative purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the Boc-protected piperidine backbone and hydroxyimino group (e.g., δ ~8–10 ppm for oxime protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₁H₂₁N₃O₃: calc. 243.16, observed 243.16) .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyimino (N–O, ~930 cm⁻¹) functional groups .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as acute toxicity (Category 4) is reported for similar Boc-protected piperidines .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and reaction pathways (e.g., nucleophilic additions to the oxime group). Software like Gaussian or ORCA can predict activation energies and regioselectivity .
- Machine Learning (ML) : Train models on existing reaction databases to recommend optimal conditions (e.g., solvents, catalysts) for functionalizing the piperidine ring .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguous NMR/IR data by determining the crystal structure, particularly if tautomerism (e.g., oxime ↔ nitroso) is suspected .
- Comparative Analysis : Cross-validate with analogs (e.g., tert-Butyl 4-(cyclooctylcarbamoyl)piperidine-1-carboxylate) to identify consistent spectral patterns .
- Dynamic NMR : Probe temperature-dependent shifts to confirm conformational flexibility in the piperidine ring .
Q. How does the hydroxyimino group influence reactivity compared to other piperidine derivatives?
- Methodological Answer :
- Electrophilicity : The hydroxyimino group enhances susceptibility to nucleophilic attack at the imine nitrogen, enabling condensations with aldehydes or amines .
- Redox Activity : Unlike Boc-protected amines, the oxime moiety can undergo reduction (e.g., with NaBH₄) to form secondary amines, broadening functionalization pathways .
- Comparative Studies : Analogues lacking the hydroxyimino group (e.g., tert-Butyl 4-methylpiperazine-1-carboxylate) show reduced reactivity in condensation reactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reproducibility Checks : Verify purity of starting materials (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) and monitor reaction progress via TLC/HPLC .
- Byproduct Identification : Use LC-MS to detect side products (e.g., over-oxidized or dimerized species) that may reduce yield .
- Scale-Up Adjustments : Pilot small-scale reactions (1–5 mmol) before scaling, as Boc deprotection under acidic conditions can vary with batch size .
Research Design Considerations
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
